molecular formula C14H26N2O3 B2947832 tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate CAS No. 2137092-46-5

tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate

Cat. No.: B2947832
CAS No.: 2137092-46-5
M. Wt: 270.373
InChI Key: MQEADEBXAKDRLT-VDISTLRHSA-N
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Description

tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate: is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom. The tert-butyl group and the carbamate functional group further enhance its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Spirocyclic amine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. These reactions lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (1-oxa-4-azaspiro[55]undecan-9-yl)carbamate is used as a building block in organic synthesis

Biology: In biological research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. Its spirocyclic structure provides a rigid framework that can mimic natural substrates.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

Industry: In the industrial sector, tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The spirocyclic structure provides a unique binding mode, allowing for selective interactions with target proteins. The carbamate group can form covalent bonds with nucleophilic residues, further enhancing its binding affinity.

Comparison with Similar Compounds

  • tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate
  • tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride
  • This compound

Comparison: While these compounds share similar structural features, this compound stands out due to its specific functional groups and reactivity. The presence of the tert-butyl and carbamate groups enhances its stability and makes it more versatile in various chemical reactions. Additionally, its unique spirocyclic structure provides distinct binding properties, making it valuable in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-6-14(7-5-11)10-15-8-9-18-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEADEBXAKDRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137530-34-6
Record name tert-butyl N-{1-oxa-4-azaspiro[5.5]undecan-9-yl}carbamate
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